

A Technical Guide to the Physicochemical Properties of ^{13}C Labeled Fructose

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Compound of Interest

Compound Name: *D-Fructose- ^{13}C*

Cat. No.: *B12418174*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of ^{13}C labeled fructose, a critical tool in metabolic research and drug development. This document details quantitative data, experimental protocols for characterization, and the biological context for its application, including relevant metabolic pathways and experimental workflows.

Physicochemical Properties

The introduction of ^{13}C isotopes into the fructose molecule results in a predictable increase in its molecular weight, while other physical properties such as melting point, solubility, and optical activity remain largely unchanged from the unlabeled compound. The primary advantage of ^{13}C labeling lies in its utility for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), enabling the tracing of fructose metabolism in biological systems.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of various ^{13}C labeled fructose isotopomers.

Table 1: General Physicochemical Properties of ^{13}C Labeled Fructose

Property	Value	Source
Appearance	White crystalline powder	[1][2][3]
Optical Activity ([α]20/D, c=2 in H2O with trace NH4OH)	-93.5°	
Melting Point	119-122 °C (decomposes)	
Solubility	Very soluble in water; soluble in ethanol.	

Table 2: Molecular Weight and Isotopic Purity of Common 13C Fructose Isotopomers

Isotopomer	Molecular Weight (g/mol)	Isotopic Purity (atom % 13C)	Source
D-Fructose (Unlabeled)	180.16	N/A	
D-Fructose-1-13C	181.15	≥99%	
D-Fructose-2-13C	181.15	≥99%	
D-Fructose-1,6-13C2	182.14	≥98%	
D-Fructose-U-13C6	186.11	≥99%	

Spectroscopic Data

1.2.1. 13C NMR Spectroscopy

In aqueous solutions, fructose exists as a mixture of isomers, primarily β -fructopyranose, α -fructofuranose, and β -fructofuranose, each presenting a unique set of peaks in the 13C NMR spectrum. The chemical shifts for the carbon atoms in these isomers typically fall between 60 and 110 ppm. The introduction of 13C labels enhances the signal intensity of the labeled carbon atoms, facilitating tracer studies.

1.2.2. Mass Spectrometry

The fragmentation of fructose in mass spectrometry is characterized by consecutive losses of water (H_2O) and formaldehyde (CH_2O). Under chemical ionization, characteristic losses of acetate (M-60) or ketene (M-42) are observed for derivatized fructose. Electron impact ionization of derivatized fructose yields a unique C1-C3 fragment. These fragmentation patterns are shifted by the mass of the incorporated ^{13}C isotopes, allowing for the quantification of labeled fructose and its metabolites.

Experimental Protocols

Determination of Melting Point

The melting point of ^{13}C labeled fructose can be determined using the capillary method with a melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of the dry, crystalline ^{13}C labeled fructose is placed into a glass capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.
- **Apparatus Setup:** The capillary tube is inserted into the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a steady rate. A slower heating rate (e.g., 1-2 $^{\circ}\text{C}$ per minute) is used when approaching the expected melting point to ensure accuracy.
- **Observation:** The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Solubility

The solubility of ^{13}C labeled fructose can be determined by preparing a saturated solution at a specific temperature and measuring the concentration of the dissolved solute.

Methodology:

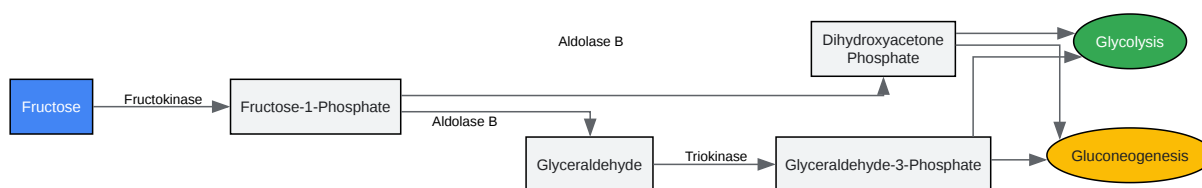
- **Solution Preparation:** An excess amount of ^{13}C labeled fructose is added to a known volume of solvent (e.g., water, ethanol) in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.
- **Sample Analysis:** A sample of the supernatant is carefully removed and its concentration is determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) or a colorimetric method like the anthrone assay.

Application in Metabolic Research

^{13}C labeled fructose is a powerful tool for tracing the metabolic fate of fructose in biological systems through a technique known as ^{13}C Metabolic Flux Analysis (^{13}C -MFA).

Fructose Metabolic Pathway (Fructolysis)

Fructose is primarily metabolized in the liver through a process called fructolysis. The pathway involves the phosphorylation of fructose to fructose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon intermediates can then enter glycolysis or gluconeogenesis.

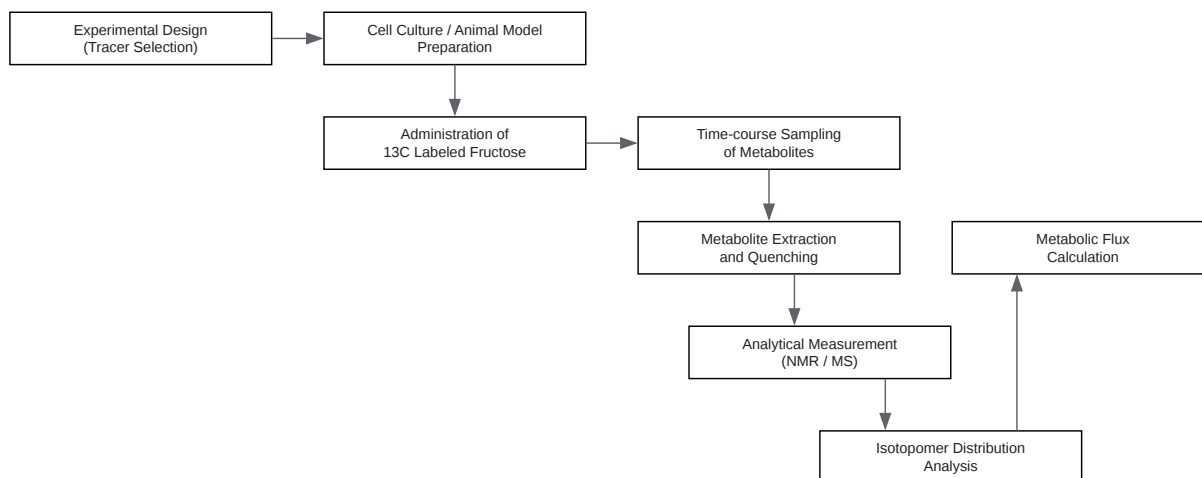


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Fructolysis Metabolic Pathway

Experimental Workflow for ^{13}C Fructose Tracer Studies

A typical experimental workflow for using ^{13}C labeled fructose in metabolic flux analysis involves several key steps, from experimental design to data analysis.



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13C Fructose Tracer Study Workflow

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